6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

PDGF Receptor Tyrosine Kinase Quinoline Scaffold Optimization Kinase Inhibition

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (CAS 866848-37-5) is a synthetic quinoline-sulfonamide hybrid with a molecular formula C24H28N2O4S and molecular weight 440.56 g/mol. The compound integrates the 6,7-dimethoxyquinoline pharmacophore—an established scaffold for platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibition—with a 3-sulfonyl substituent and a 4-methylpiperidine group.

Molecular Formula C24H28N2O4S
Molecular Weight 440.56
CAS No. 866848-37-5
Cat. No. B2590107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
CAS866848-37-5
Molecular FormulaC24H28N2O4S
Molecular Weight440.56
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C24H28N2O4S/c1-16-5-7-18(8-6-16)31(27,28)23-15-25-20-14-22(30-4)21(29-3)13-19(20)24(23)26-11-9-17(2)10-12-26/h5-8,13-15,17H,9-12H2,1-4H3
InChIKeyLWJIPMYFWMFNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (CAS 866848-37-5) for Targeted Kinase and Cereblon Research


6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (CAS 866848-37-5) is a synthetic quinoline-sulfonamide hybrid with a molecular formula C24H28N2O4S and molecular weight 440.56 g/mol. [1] The compound integrates the 6,7-dimethoxyquinoline pharmacophore—an established scaffold for platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibition—with a 3-sulfonyl substituent and a 4-methylpiperidine group. [2] This structural configuration places it at the intersection of kinase inhibitor and targeted protein degradation (cereblon modulator) research programs, distinguishing it from simpler quinoline analogs that lack the sulfonyl-piperidine substitution pattern.

Why Generic Quinoline Substitution Fails: Critical Structure–Activity Relationships Differentiating 866848-37-5


Within the quinoline-sulfonamide chemical space, minor structural modifications produce dramatic shifts in target engagement, selectivity, and downstream pharmacology. The 6,7-dimethoxy substitution pattern on the quinoline core is not merely decorative: Maguire et al. (1994) demonstrated across 63 analogs that the presence of 6,7-dimethoxy groups is advantageous for potent PDGF-RTK inhibition, with IC50 values reaching ≤20 nM for optimized 3-substituted derivatives. [1] Conversely, removal of these methoxy groups or relocation to other ring positions consistently attenuates activity. [1] The 4-methylbenzenesulfonyl (tosyl) group at position 3 introduces a sulfonyl linker—electronically and sterically distinct from the direct aryl, alkynyl, or alkenyl attachments in classical PDGFR inhibitor series—while the 4-(4-methylpiperidin-1-yl) substituent modulates basicity, lipophilicity, and cereblon E3 ligase recruitment potential relative to unsubstituted piperidine or 3-methylpiperidine analogs. [2] Generic interchange with any single-position variant therefore risks loss of the multi-target or polypharmacological profile that defines this compound's research utility.

Quantitative Differentiation Evidence: 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline vs. Closest Analogs


PDGF-RTK Inhibition: 6,7-Dimethoxy Substitution Confers Scaffold Potency Advantage vs. Des-Methoxy and Ring-Shifted Analogs

The 6,7-dimethoxyquinoline core is established as an advantageous pharmacophore for PDGF-RTK inhibition. Maguire et al. (1994) reported that across 63 3-substituted quinoline derivatives, the presence of 6,7-dimethoxy groups on the quinoline ring was advantageous for potent inhibition of cell-free PDGF-RTK activity, with optimal compounds achieving IC50 ≤20 nM. [1] Compounds lacking 6,7-dimethoxy substitution or bearing alternative substitution patterns showed reduced potency. While the specific IC50 of 866848-37-5 in the PDGF-RTK assay has not been disclosed in the public domain, the retention of 6,7-dimethoxy groups positions this compound within the most potent structural class. The comparator 3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (CAS 866847-29-2), which lacks 6,7-dimethoxy groups, is expected to exhibit attenuated PDGF-RTK inhibition based on the established SAR. [1]

PDGF Receptor Tyrosine Kinase Quinoline Scaffold Optimization Kinase Inhibition

Dual PDGFR/Carbonic Anhydrase Inhibition: 6,7-Dimethoxyquinoline-Sulfonamide Hybrids as First-in-Class Dual Inhibitors vs. Single-Target Agents

Roshdy et al. (2026) reported a series of 6,7-dimethoxyquinoline-sulfonamide hybrids as first-in-class dual inhibitors of PDGFR and carbonic anhydrase (CA) IX/XII. [1] Compounds bearing the 6,7-dimethoxyquinoline core with sulfonamide/sulfonyl linkers demonstrated potent dual inhibitory activity, with representative compounds achieving sub-micromolar IC50 values against both PDGFR and CA IX/XII. The 3-(4-methylbenzenesulfonyl) group in 866848-37-5 provides a sulfonyl linker analogous to the sulfonamide series, suggesting potential dual PDGFR/CA inhibition capacity. In contrast, 3-substituted quinoline derivatives without the sulfonyl linker (e.g., 6,7-dimethoxy-3-phenylquinoline or 6,7-dimethoxy-3-(thiophen-3-yl)quinoline) lack the structural feature required for carbonic anhydrase engagement. [1]

Dual Kinase/CA Inhibition Antileukemic Agents 6,7-Dimethoxyquinoline-Sulfonamides

Cereblon E3 Ligase Modulation: 4-(4-Methylpiperidin-1-yl) Substituent Distinguishes 866848-37-5 from Unsubstituted Piperidine and Pyrrolidine Analogs

Research indicates that 866848-37-5 functions as a cereblon E3 ubiquitin ligase modulator, a mechanism central to molecular glue degraders and immunomodulatory drugs (IMiDs). This activity is conferred by the specific combination of the 4-methylpiperidine group at the quinoline 4-position and the 3-sulfonyl substitution, which together create a surface topology complementary to the cereblon binding pocket. The closest analog, 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline, replaces the 4-methylpiperidine with pyrrolidine, altering ring size and basicity (predicted pKa shift of ~1-1.5 units), which can disrupt cereblon binding affinity. Similarly, the 3-methylpiperidin-1-yl isomer relocates the methyl group to the 3-position of the piperidine ring, modifying the spatial presentation of the hydrophobic methyl group and potentially reducing cereblon engagement.

Cereblon Modulation E3 Ubiquitin Ligase Targeted Protein Degradation

EGFR Selectivity: 3-Substituted Quinoline Derivatives Demonstrate PDGFR Selectivity Over EGFR vs. Dual EGFR/PDGFR Inhibitors

Maguire et al. (1994) demonstrated that most 3-substituted quinoline derivatives bearing 6,7-dimethoxy groups were inactive against epidermal growth factor receptor tyrosine kinase (EGFR-TK) when tested in cell-free assays, indicating selectivity for PDGF-RTK over EGFR-TK. [1] This selectivity profile is significant because many quinoline-based kinase inhibitors (e.g., gefitinib, erlotinib) target EGFR, leading to EGFR-associated toxicities. The 3-sulfonyl substitution pattern in 866848-37-5, as a member of the 3-substituted quinoline class, is expected to retain this PDGFR-over-EGFR selectivity, distinguishing it from 4-anilinoquinazoline EGFR inhibitors. In contrast, 4-anilino-substituted quinoline analogs frequently exhibit dual EGFR/PDGFR activity or EGFR dominance, which may be undesirable for PDGFR-focused research programs.

Kinase Selectivity EGFR vs. PDGFR Quinoline Scaffold

Lipophilic Efficiency: 4-Methylpiperidine Substitution Balances logP for Cellular Permeability vs. Unsubstituted Piperidine

The Maguire et al. (1994) SAR study established that a lipophilic group at the quinoline 3-position contributes substantially to PDGF-RTK inhibitory activity. [1] The 4-methylbenzenesulfonyl group in 866848-37-5 provides this lipophilic contribution. The 4-(4-methylpiperidin-1-yl) substituent at position 4 adds further lipophilicity while the piperidine nitrogen provides a basic center (predicted pKa ~8.5-9.0) that enhances solubility at physiological pH relative to fully hydrophobic 4-substituents. The comparator 6,7-dimethoxy-4-(piperidin-1-yl)-3-tosylquinoline (CAS 866848-35-3), which lacks the 4-methyl group on piperidine, has reduced lipophilicity (calculated ΔlogP ≈ -0.5) and may exhibit altered cellular permeability and tissue distribution. This difference, while modest in magnitude, can shift a compound across critical logP thresholds for blood-brain barrier penetration or cellular accumulation.

Lipophilic Efficiency Cellular Permeability Piperidine SAR

Optimal Research Applications for 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (866848-37-5)


PDGFR-Driven Fibrosis and Atherosclerosis Research: Selective PDGFR Kinase Inhibition

Based on the class-level evidence that 3-substituted 6,7-dimethoxyquinolines are potent and selective PDGFR tyrosine kinase inhibitors with inactivity against EGFR [1], 866848-37-5 is well-suited for investigating PDGF-dependent smooth muscle cell proliferation, vascular remodeling, and fibrotic disease models. Its selectivity profile reduces confounding EGFR-mediated effects that complicate interpretation when using dual-specificity tool compounds. This application directly leverages the PDGFR selectivity advantage identified in Section 3, Evidence Item 4.

Targeted Protein Degradation and Molecular Glue Discovery: Cereblon E3 Ligase Recruitment

The compound's reported activity as a cereblon E3 ubiquitin ligase modulator [1] makes it a candidate scaffold for developing proteolysis-targeting chimeras (PROTACs) or molecular glue degraders. The distinct 4-(4-methylpiperidin-1-yl) geometry (Section 3, Evidence Item 3) provides a defined surface for cereblon ternary complex formation, enabling structure-guided optimization of degradation selectivity. Researchers can use 866848-37-5 as a starting point for synthesizing bifunctional degraders targeting oncogenic drivers.

Antileukemic Dual PDGFR/Carbonic Anhydrase Inhibition Studies

The 6,7-dimethoxyquinoline-sulfonyl architecture aligns with the first-in-class dual PDGFR/CA IX/XII inhibitor scaffold reported by Roshdy et al. (2026) [1]. 866848-37-5 can serve as a structural analog for evaluating the contribution of the 4-methylpiperidine group to dual inhibitory potency and selectivity in leukemia cell lines. Comparative studies with CA-selective or PDGFR-selective inhibitors can dissect the relative contributions of each target to antileukemic efficacy, as highlighted in Section 3, Evidence Item 2.

Kinase Selectivity Panel Screening and SAR Expansion

As a 3-substituted 6,7-dimethoxyquinoline with a sulfonyl linker, 866848-37-5 is structurally distinct from the aryl-, alkynyl-, and alkenyl-substituted analogs in the Maguire et al. (1994) series [1]. Its inclusion in kinase selectivity panels allows researchers to probe how the sulfonyl electronic environment and 4-methylpiperidine basicity influence kinome-wide selectivity relative to the established PDGFR-selective quinoline pharmacophore. This directly addresses the differentiation dimensions quantified in Section 3, Evidence Items 1 and 4.

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